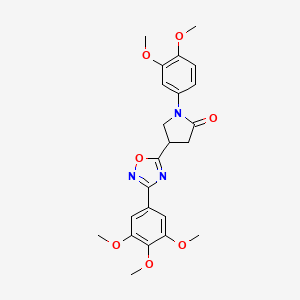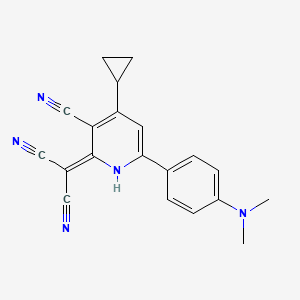![molecular formula C25H29N5OS B3015105 2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-53-2](/img/structure/B3015105.png)
2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the [1,2,4]triazolo[1,5-a]pyridine class . These compounds are known for their diverse biological activities and are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines involves a base-promoted tandem S N Ar/Boulton-Katritzky rearrangement . This method offers a simple and straightforward approach for the formation of functionalized [1,2,4]triazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles with 2-fluoropyridines .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[1,5-a]pyridines, is characterized by a triazole ring fused with a pyridine ring . The exact structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other [1,2,4]triazolo[1,5-a]pyridines. These compounds can be synthesized through a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate .Applications De Recherche Scientifique
Luminescent Material Development
This compound’s structure suggests potential use in the development of luminescent materials. Coordination polymers with triazolopyrimidine derivatives have been studied for their multiresponsive luminescent properties, which can be sensitive to external stimuli such as light, temperature, and chemical environment . These materials could be used for creating sensors or displays.
Antitumor Activity
The triazolopyrimidine core is structurally similar to other compounds that have demonstrated antitumor activities . Research into this application could explore the compound’s efficacy in inhibiting the growth of cancer cells, potentially leading to new cancer treatments.
Antibiotic and Pesticide Detection
Compounds with a triazolopyrimidine moiety have shown promise in the sensitive detection of antibiotics and pesticides . This compound could be part of sensors that help monitor environmental samples or food products for contamination.
Synthesis of Novel Organic Compounds
The compound’s structure is conducive to further chemical modifications, making it a valuable starting point for the synthesis of a wide range of organic molecules. This could include the development of new pharmaceuticals, agrochemicals, or materials with unique properties .
Catalyst Design
Given its complex structure, this compound could serve as a ligand in catalyst design. Catalysts containing triazolopyrimidine derivatives could be used to accelerate chemical reactions in industrial processes or organic synthesis .
Pharmacological Research
The compound’s structural similarity to known bioactive molecules suggests potential pharmacological applications. It could be investigated for its interaction with biological targets, which may lead to the discovery of new drugs .
Chemical Database Enrichment
As a unique chemical entity, this compound enriches chemical databases, aiding researchers in cross-referencing and identifying compounds with similar structures or properties for various scientific studies .
Propriétés
IUPAC Name |
2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-6-32-25-28-24-26-17(5)21(23(31)27-20-10-8-7-9-16(20)4)22(30(24)29-25)19-13-11-18(12-14-19)15(2)3/h7-15,22H,6H2,1-5H3,(H,27,31)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHBGSPFJEWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B3015022.png)


![N-(2-ethoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B3015026.png)



![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)

![3-Methyl-2-propyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3015039.png)


